2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Description
This compound features a triazolo[3,4-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 5 and a sulfanyl group at position 2. The sulfanyl bridge connects to an acetamide moiety, whose nitrogen is bound to a 5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl group.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6OS3/c1-12-4-2-3-5-15(12)18-24-19(27-32-18)23-17(29)11-31-21-26-25-20-28(21)16(10-30-20)13-6-8-14(22)9-7-13/h2-10H,11H2,1H3,(H,23,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYINOKNBAOEQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be enzymes such as cytochrome P450 (CYP-450) and Poly (ADP-ribose) polymerase 1 (PARP-1) . These enzymes play crucial roles in various biological processes, including drug metabolism and DNA repair, respectively.
Mode of Action
The compound interacts with its targets through binding to specific sites. For instance, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of CYP-450 can disrupt drug metabolism, while inhibition of PARP-1 can interfere with DNA repair processes. The downstream effects of these disruptions can include altered drug efficacy and potential cytotoxicity.
Pharmacokinetics
For instance, some 1,2,4-triazole derivatives are known to have good absorption and distribution profiles, while others are metabolized by enzymes like CYP-450.
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. For example, inhibition of CYP-450 can alter the metabolism of other drugs, while inhibition of PARP-1 can lead to DNA damage and cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s binding to its targets can be affected by changes in pH or temperature, while the presence of other drugs can lead to competitive inhibition or altered metabolism.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique combination of triazole , thiazole , and thiadiazole moieties, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the triazolo-thiazole core .
- Introduction of the chlorophenyl group .
- Integration of the thiadiazolyl moiety .
These steps often require specific reaction conditions such as high temperatures and inert atmospheres to ensure successful transformations .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions through binding interactions. For instance, compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase .
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structural features can inhibit the growth of various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
Anticancer Properties
Several studies highlight the anticancer potential of triazole-containing compounds. For example, a related compound demonstrated IC50 values in the low micromolar range against colon carcinoma cell lines . The presence of sulfur-containing groups is believed to enhance these effects by facilitating interactions with critical cellular targets involved in cancer progression.
Anti-inflammatory and Analgesic Effects
The compound may also possess anti-inflammatory and analgesic properties. Similar structures have been reported to exhibit these activities through inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .
Research Findings and Case Studies
Recent investigations into the biological activity of triazolo-thiadiazole derivatives have provided valuable insights:
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | Antimicrobial | Inhibition of E. coli growth at 50 µg/mL concentration |
| Study 2 | Anticancer | IC50 values against HCT-116 cells: 6.2 µM |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in treated cells |
These findings underscore the potential therapeutic applications of the compound in treating infections and cancer.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazoles and triazoles exhibit notable cytotoxic properties against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that compounds similar to the target compound showed IC50 values ranging from 0.28 to 10 μg/mL against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) . The presence of specific substituents on the phenyl rings significantly influences their anticancer activity.
- Mechanism of Action : The anticancer activity is often attributed to the compounds' ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Docking studies have shown that these compounds can effectively bind to the colchicine site on tubulin .
Antimicrobial Properties
Compounds containing triazole and thiadiazole moieties are known for their antimicrobial activities:
- Broad-Spectrum Activity : The target compound's structural features suggest potential effectiveness against a range of pathogens, including bacteria and fungi. Research has highlighted that similar derivatives exhibit significant antibacterial and antifungal activities .
Anti-inflammatory Effects
Some studies have indicated that thiadiazole derivatives possess anti-inflammatory properties:
- Inflammation Models : Compounds with similar structures have been tested in models of inflammation, showing a reduction in inflammatory markers and mediators . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Substituent Influence : Variations in substituents on the triazole and thiadiazole rings can lead to significant differences in biological activity. For example, the introduction of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines .
Case Studies
Several case studies illustrate the practical applications of compounds related to the target structure:
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| 1 | Compound A | MCF-7 | 0.28 µg/mL |
| 2 | Compound B | HCT116 | 3.29 µg/mL |
| 3 | Compound C | A549 | 0.52 µg/mL |
These studies emphasize the importance of structural modifications in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivity of Analogs
Key Observations :
- Core Heterocycles : Triazolothiadiazole derivatives (e.g., ) exhibit potent kinase inhibition (CDK5/p25), while thiazole-based analogs (e.g., ) show anticancer activity. The target compound’s triazolothiazole-thiadiazole hybrid may synergize these effects.
- Substituent Effects: Chlorophenyl groups enhance bioactivity in kinase inhibitors , whereas dichloroacetamide substitutions further improve potency (30 nM vs. 42 nM) .
- Synthetic Yields : Thiazole-linked acetamides are synthesized in moderate yields (e.g., 68% for 2-chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide) , comparable to methods for the target compound.
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacological Comparisons
Key Findings :
- Anti-Exudative Activity : Acetamide derivatives with furan-triazole cores exhibit dose-dependent anti-inflammatory effects (10 mg/kg vs. diclofenac at 8 mg/kg) , implying the target’s acetamide-thiadiazole moiety may share similar mechanisms.
Preparation Methods
Formation of the Thiazole Core
The triazolothiazole fragment originates from 5-(4-chlorophenyl)-1,3-thiazol-2-amine, synthesized via cyclization of 4-chlorophenyl thiourea. Thiourea derivatives are prepared by reacting 4-chloroaniline with ammonium thiocyanate in hydrochloric acid, followed by oxidative cyclization using bromine in ethanol.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₄SCN, HCl | H₂O/EtOH | Reflux | 4 h | 85% |
| 2 | Br₂, EtOH | EtOH | 0–5°C | 2 h | 78% |
Hydrazination and Cyclization to Triazolothiazole
The thiazole-2-amine is treated with hydrazine hydrate in ethylene glycol at 125°C for 12 h to yield 2-hydrazinyl-5-(4-chlorophenyl)-1,3-thiazole. Subsequent cyclization with carbon disulfide (CS₂) in ethanol under reflux forms the triazolothiazole core via intramolecular dehydrative coupling.
Key Data
Synthesis of the Thiadiazole-Acetamide Fragment
Preparation of 5-(2-Methylphenyl)-1,2,4-Thiadiazol-3-amine
The thiadiazole ring is constructed from 2-methylbenzaldehyde thiosemicarbazide. Cyclization is achieved using iodine in dimethylformamide (DMF), which facilitates intramolecular sulfur-nitrogen bond formation.
Reaction Conditions
| Reagents | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| I₂ | DMF | – | 80°C | 3 h | 88% |
Acetamide Functionalization
The thiadiazol-3-amine is acetylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]chloroacetamide.
Optimization Note
Coupling of Heterocycles via Sulfanyl Bridge
Nucleophilic Substitution Reaction
The triazolothiazole-3-thiol (generated by treating the triazolothiazole with NaH in dry THF) reacts with N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]chloroacetamide in DMF at 60°C. The thiolate ion displaces the chloro group, forming the sulfanyl acetamide linkage.
Critical Parameters
| Parameter | Value | Impact |
|---|---|---|
| Base | NaH | Enhances thiolate nucleophilicity |
| Solvent | DMF | Polar aprotic solvent stabilizes transition state |
| Temperature | 60°C | Balances reaction rate and side-product formation |
Yield and Purity
Regioselectivity and Byproduct Analysis
Control of Regioselectivity in Triazole Formation
The cyclization of 2-hydrazinylthiazole with CS₂ exclusively yields thetriazolo[3,4-b]thiazole isomer due to thermodynamic favorability. X-ray crystallography confirms the annulation pattern.
Byproducts and Mitigation
-
Byproduct : Oxazole derivatives from competing oxygen incorporation.
-
Mitigation : Use of anhydrous solvents and inert atmosphere (N₂).
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar geometry of the triazolothiazole and thiadiazole rings, with dihedral angles < 5° between rings.
Scale-Up and Process Optimization
Q & A
Q. Optimization strategies :
- Apply Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) and analyze yield trends .
- Use continuous-flow chemistry to enhance reproducibility and scalability, as demonstrated in similar triazolothiadiazole syntheses .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiol-ether formation | KOH, ethanol, 60°C, 6h | 68–73 | |
| Amide coupling | Chloroacetyl chloride, dioxane, 25°C | 66–72 |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and purity. For example, the sulfanyl group ( 3.8–4.2 ppm) and aromatic protons ( 7.0–8.0 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] = 506.05 Da).
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Answer:
- Variable substituents : Synthesize analogs with modifications to the 4-chlorophenyl (e.g., replacing Cl with Br, CF) or 2-methylphenyl groups (e.g., ortho vs. para substitution) .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibitors) or microbial strains, using dose-response curves (IC/MIC values).
- Computational modeling : Perform molecular docking to predict binding affinity changes with substituent variations .
Key finding : Bulky substituents (e.g., cycloheptyl) enhance lipophilicity but may reduce solubility, requiring balance in SAR design .
Advanced: How should researchers resolve contradictions in reported synthesis yields or spectral data?
Answer:
- Reproduce conditions : Verify solvent purity, reaction time, and temperature from conflicting sources (e.g., ethanol vs. DMF in thiol-ether step) .
- Statistical analysis : Use ANOVA to identify significant factors in yield discrepancies .
- Cross-validate spectra : Compare NMR shifts with structurally related compounds (e.g., KA25/KA26 in ).
Advanced: What strategies integrate computational modeling with experimental data for property prediction?
Answer:
- Molecular dynamics (MD) : Simulate solubility and stability in aqueous/organic solvents using software like GROMACS .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox stability studies .
- QSAR models : Corrogate substituent hydrophobicity (logP) with bioactivity data from assays .
Advanced: How to design assays for evaluating anticancer or antimicrobial activity?
Answer:
- Cell-based assays : Use MTT or resazurin assays on cancer lines (e.g., MCF-7, HepG2) with positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or fungal CYP51 via fluorescence-based kits .
- Dose optimization : Start with 1–100 µM concentrations and adjust based on cytotoxicity (LD) .
Advanced: What protocols assess stability and toxicity under varying conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via HPLC .
- Acute toxicity : Perform OECD 423 tests on rodents, focusing on hepatorenal biomarkers (ALT, creatinine) .
- Environmental impact : Use algae (e.g., Chlorella vulgaris) to assess aquatic toxicity (EC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
